

Long-term stability of Ivacaftor-d18 in stock solutions and biological samples

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Compound of Interest		
Compound Name:	Ivacaftor-d18	
Cat. No.:	B15140684	Get Quote

Technical Support Center: Ivacaftor-d18 Stability and Analysis

This technical support center provides guidance on the long-term stability of **Ivacaftor-d18** in stock solutions and biological samples, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ivacaftor-d18 stock solutions?

A1: For optimal stability, it is recommended to store **Ivacaftor-d18** as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.

Q2: How stable is **Ivacaftor-d18** in biological samples like plasma and serum?

A2: While specific long-term stability data for **Ivacaftor-d18** in biological matrices is not extensively published, studies on the non-deuterated form, Ivacaftor, have shown it to be stable in plasma and sputum with no significant degradation observed at various temperatures and time points.[1][2][3] Given that deuteration often enhances metabolic stability, **Ivacaftor-d18** is expected to be at least as stable as Ivacaftor. For long-term storage of biological samples containing **Ivacaftor-d18**, it is best practice to store them at -80°C.



Q3: What are the known degradation pathways for Ivacaftor?

A3: Ivacaftor has been shown to be susceptible to degradation under alkaline hydrolytic stress. However, it is relatively stable under acidic, neutral hydrolytic, photolytic, thermal, and oxidative stress conditions. Therefore, it is crucial to avoid basic pH conditions during sample preparation and storage.

Q4: Can I use Ivacaftor-d18 in freeze-thaw cycles?

A4: While specific data on the freeze-thaw stability of **Ivacaftor-d18** is limited, a study on Ivacaftor demonstrated its stability through three freeze-thaw cycles in plasma.[4] It is generally recommended to minimize the number of freeze-thaw cycles. If repeated analysis is anticipated, it is advisable to aliquot samples into smaller volumes before freezing.

Q5: What analytical methods are suitable for quantifying Ivacaftor-d18?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of Ivacaftor and its deuterated analogs in biological fluids.[1][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection can also be used.[2]

Troubleshooting Guides

Issue: Inconsistent or low recovery of Ivacaftor-d18 from biological samples.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step	
Degradation due to pH	Ensure that the pH of all solutions used during extraction and analysis is not alkaline. Ivacaftor is known to degrade under basic conditions.	
Improper Storage	Verify that samples have been consistently stored at or below -20°C, with -80°C being optimal for long-term stability. Avoid repeated freeze-thaw cycles.	
Adsorption to Surfaces	Use low-adsorption polypropylene tubes and pipette tips. Consider the use of silanized glassware if adsorption is suspected.	
Suboptimal Extraction	Optimize the protein precipitation and/or liquid- liquid extraction method. Ensure complete protein removal and efficient extraction of the analyte.	

Issue: Variability in quantification results.

Possible Cause	Troubleshooting Step	
Inconsistent Sample Handling	Standardize all sample handling procedures, including thawing time and temperature. Ensure uniform treatment of all samples, calibrators, and quality controls.	
Matrix Effects in LC-MS/MS	Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a different ionization source. Ensure the internal standard (Ivacaftor-d18) adequately compensates for matrix effects.	
Instrumental Drift	Perform regular calibration and system suitability checks to monitor instrument performance.	



Data on Stability of Ivacaftor-d18 and Ivacaftor

Table 1: Recommended Storage Conditions for Ivacaftor-d18

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
In Solvent	-80°C	6 months
In Solvent	-20°C	1 month

Table 2: Summary of Ivacaftor Stability in Biological Samples (as a proxy for Ivacaftor-d18)

Matrix	Storage Condition	Duration	Result	Reference
Plasma	-20°C and -80°C	Not specified (long-term)	Stable, no significant degradation	[1][2][3]
Sputum	Not specified	Not specified	Stable, no significant degradation	[1][2][3]
Plasma	3 Freeze-Thaw Cycles	N/A	Stable	[4]
Plasma & Whole Blood	Room Temperature & +4°C	Up to 72 hours	Stable	

Experimental Protocols

Protocol 1: Quantification of Ivacaftor in Plasma and Sputum using LC-MS/MS

This protocol is adapted from a validated method for the analysis of Ivacaftor.[1]

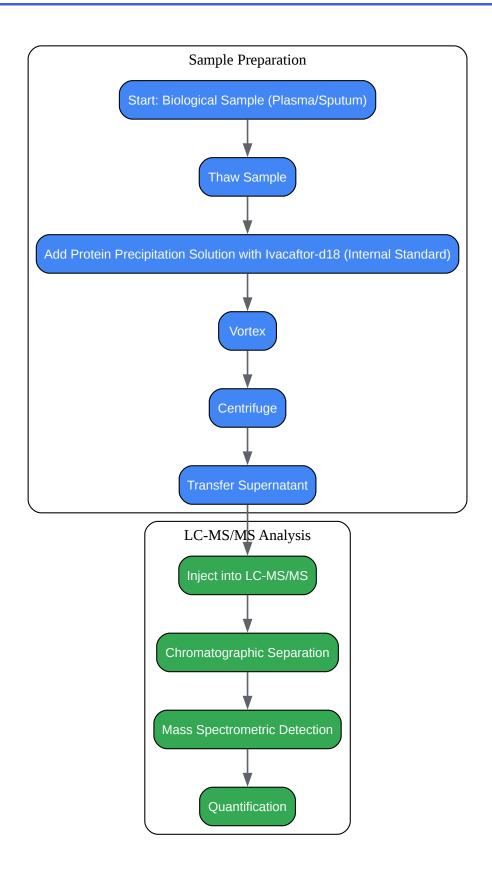


Sample Preparation:

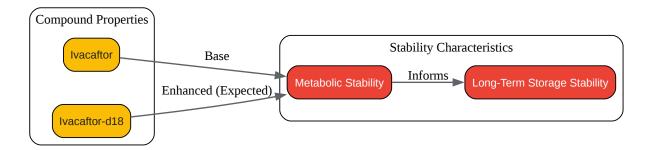
- Thaw plasma or sputum samples at room temperature.
- \circ To 20 μ L of the sample, add a protein precipitation solution containing the internal standard (**Ivacaftor-d18**).
- Vortex the mixture to ensure thorough mixing and protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile) with formic acid is commonly employed.
 - Injection Volume: A small injection volume (e.g., 2-10 μL) is used.
 - Detection: The analysis is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Visualizations









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References

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